molecular formula C11H17N5O2S B11156236 N~1~,N~1~-dimethyl-N~4~-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B11156236
M. Wt: 283.35 g/mol
InChI Key: IQBSTUCRZQNTLG-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate to form the thiadiazole ring . The reaction is usually carried out in absolute ethanol in the presence of triethylamine as a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiadiazole rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with piperidine rings are known for their pharmacological properties and are used in various therapeutic applications.

Uniqueness

N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific combination of the thiadiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H17N5O2S

Molecular Weight

283.35 g/mol

IUPAC Name

1-N,1-N-dimethyl-4-N-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

InChI

InChI=1S/C11H17N5O2S/c1-15(2)11(18)16-5-3-8(4-6-16)9(17)13-10-14-12-7-19-10/h7-8H,3-6H2,1-2H3,(H,13,14,17)

InChI Key

IQBSTUCRZQNTLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=CS2

Origin of Product

United States

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